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Compound of Interest

Compound Name: Prunetrin

Cat. No.: B10855251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of

prunetrin and its related glycosides. Prunetrin, an O-methylated isoflavone, and its derivatives

have garnered significant interest in the scientific community for their potential therapeutic

applications. This document summarizes the current understanding of their mechanisms of

action, presents quantitative data on their biological activities, and provides detailed

experimental protocols for their study.

Pharmacological Activities
Prunetrin and its glycosides exhibit a range of pharmacological activities, with the most

extensively studied being their anti-cancer, anti-inflammatory, and antioxidant effects.

Anticancer Properties
Prunetrin has demonstrated significant anti-proliferative and pro-apoptotic effects in various

cancer cell lines, particularly in hepatocellular carcinoma and gastric cancer.[1][2] The primary

mechanisms underlying these effects include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest: Prunetrin has been shown to induce cell cycle arrest at the G2/M phase.

This is achieved by downregulating the expression of key cell cycle regulatory proteins,

including Cyclin B1, CDK1/CDC2, and CDC25c.[1]
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Apoptosis Induction: Prunetrin promotes apoptosis through the intrinsic, or mitochondrial,

pathway.[1] This is characterized by the increased expression of the pro-apoptotic protein Bak

and cleaved caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-xL.[1]

Furthermore, prunetrin treatment leads to the cleavage of PARP and caspase-3, which are

hallmark indicators of apoptosis. In some cancer cell types, such as gastric cancer, the

aglycone form, prunetin, has been found to induce necroptosis, a form of programmed

necrosis, by targeting RIPK3.

Anti-inflammatory Effects
Prunetrin and its glycoside, prunetinoside, have potent anti-inflammatory properties. The

primary mechanism of action is the suppression of the NF-κB signaling pathway. By inhibiting

the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, these

compounds reduce the expression of pro-inflammatory mediators. This includes the

downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2),

leading to decreased production of nitric oxide (NO) and prostaglandin E2. Additionally, they

have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6,

and IL-1β.

Antioxidant Activity
The flavonoid structure of prunetrin and its glycosides contributes to their antioxidant

properties. They can scavenge free radicals, which are implicated in the pathogenesis of

numerous diseases. The antioxidant capacity can be quantified using assays such as the

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for

prunetrin are not widely reported, related flavonoids have demonstrated potent antioxidant

activity in such assays.

Quantitative Data
The following tables summarize the available quantitative data on the biological activities of

prunetrin and its aglycone, prunetin.

Table 1: In Vitro Anticancer Activity (IC50 Values)
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Compound Cell Line Cancer Type IC50 (µM) Reference

Prunetin AGS Gastric Cancer ~40-80

Prunetin MG-63 Osteosarcoma ~20-25

Prunetin A549 Lung Cancer ~20-80

Prunetin HL-60 Leukemia ~20-50

Prunetrin HepG2, Huh7
Hepatocellular

Carcinoma
Not specified

Note: Specific IC50 values for Prunetrin were not explicitly stated in the reviewed literature,

though its cytotoxic effects were confirmed.

Table 2: In Vitro Anti-inflammatory Activity

Compound Cell Line Assay IC50 (µM) Reference

Prunetinoside RAW 264.7
NO Production

Inhibition
~4-6

Prunetin RAW 264.7
NO Production

Inhibition
Not specified

Table 3: Pharmacokinetic Parameters of Prunetin

Parameter Value Reference

Intestinal Absorption 95.5%

Caco-2 Permeability Good

Blood-Brain Barrier

Permeability
Poor

The bioavailability of flavonoid glycosides can be influenced by the nature of the sugar moiety.

Generally, glycosides may have different absorption profiles compared to their aglycone forms.
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Signaling Pathways
The pharmacological effects of prunetrin and its glycosides are mediated through the

modulation of several key signaling pathways.

Akt/mTOR Pathway
In cancer cells, prunetrin has been shown to inhibit the Akt/mTOR signaling pathway. This

inhibition contributes to the suppression of cell proliferation and the induction of apoptosis.
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Caption: Prunetrin-mediated inhibition of the Akt/mTOR signaling pathway.

MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is also a target of prunetrin. In

hepatocellular carcinoma cells, prunetrin treatment leads to the activation of p38-MAPK, which

is involved in cell cycle arrest. In contrast, in gastric cancer cells, prunetin induces the
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activation of JNK, leading to ROS generation and necroptosis. Prunetinoside has also been

shown to activate the JNK pathway in its anti-inflammatory response.

Prunetin in Gastric Cancer Prunetrin in Liver Cancer
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Caption: Differential modulation of the MAPK pathway by Prunetin and Prunetrin.

NF-κB Pathway
The anti-inflammatory effects of prunetrin and its glycosides are primarily mediated by the

inhibition of the NF-κB pathway. This involves preventing the degradation of IκBα and the

subsequent nuclear translocation of the p65 subunit of NF-κB.
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Caption: Inhibition of the NF-κB signaling pathway by Prunetrin and its glycosides.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological properties of prunetrin and its glycosides.

Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of prunetrin and its glycosides on cancer cell

lines.

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of prunetrin or its

glycosides for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of prunetrin on the expression and phosphorylation of

proteins in the Akt/mTOR and MAPK signaling pathways.

Methodology:

Cell Lysis: After treatment with prunetrin, wash the cells with ice-cold PBS and lyse them in

RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of prunetrin on the cell cycle distribution of cancer cells.

Methodology:

Cell Treatment and Harvesting: Treat cells with prunetrin for 24 hours, then harvest by

trypsinization.

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing

propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the

cell cycle using appropriate software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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